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Compound of Interest

Compound Name: 1,3,5-Tri-tert-butylbenzene

Cat. No.: B073737

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data
and interpretation for 1,3,5-tri-tert-butylbenzene. The information presented herein is curated
for researchers, scientists, and professionals in drug development who require a detailed
understanding of the analytical characterization of this compound.

Molecular Structure and Spectroscopic Overview

1,3,5-Tri-tert-butylbenzene is a highly symmetrical aromatic hydrocarbon. Its structure,
characterized by three bulky tert-butyl groups positioned symmetrically on the benzene ring,
gives rise to distinct and readily interpretable spectroscopic signatures. This guide will delve
into the details of its tH NMR, 13C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry
(MS) data.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 1,3,5-tri-tert-butylbenzene.

Table 1: *H and **C NMR Spectroscopic Data
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Chemical Shift (8)

Nucleus Multiplicity Assignment
Ppm

H ~7.3 S Ar-H

~1.3 s -C(CHs)s

13C ~150 s Ar-C (quaternary)

~121 s Ar-C-H

~34 s -C(CHs)s

~31 s -C(CHs)3

Note: Specific chemical shifts can vary slightly depending on the solvent and spectrometer

frequency. Data is referenced from publicly available spectral databases.

Table 2: Mass Spectrometry Data

m/z Relative Intensity (%) Assignment

246 17.03 [M]* (Molecular lon)

231 99.99 [M-CHs]* (Base Peak)

57 47.87 [C(CH3)s]*

232 19.79 Isotopic peak of [M-CHs]*
108 6.66 Fragmentation product

Data obtained from Electron lonization (El) Mass Spectrometry.[1]

Table 3: Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment

C-H stretch (aliphatic, tert-

~2960 Strong

butyl)
~1600, ~1480 Medium-Weak C=C stretch (aromatic ring)
~1365 Strong C-H bend (tert-butyl)

C-H out-of-plane bend
~880 Strong

(isolated Ar-H)

Note: This represents a summary of expected characteristic peaks. Detailed peak lists are
available in spectral databases.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic techniques
discussed. These protocols represent standard practices in the field for the analysis of organic
compounds like 1,3,5-tri-tert-butylbenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

o Asample of 1,3,5-tri-tert-butylbenzene (typically 5-20 mg) is dissolved in a deuterated
solvent (e.g., chloroform-d, CDCls).

e The solution is transferred to a 5 mm NMR tube.

« A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for
chemical shift calibration, although modern spectrometers can also reference the residual
solvent peak.

'H NMR Spectroscopy Protocol:
o The NMR spectrometer is tuned and the magnetic field is shimmed to ensure homogeneity.

o A standard one-pulse sequence is used to acquire the tH NMR spectrum.
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o Key acquisition parameters include a spectral width appropriate for proton signals (e.g., 0-10
ppm), a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation
delay of 1-5 seconds.

e The free induction decay (FID) is processed using Fourier transformation, followed by
phasing and baseline correction.

13C NMR Spectroscopy Protocol:

The spectrometer is tuned to the 3C frequency.

o A standard proton-decoupled pulse sequence is employed to acquire the spectrum, which
results in singlets for all carbon signals.

o A wider spectral width is used (e.g., 0-200 ppm).

e Due to the low natural abundance of 13C, a larger number of scans and a longer acquisition
time are typically required compared to *H NMR.

Data processing is similar to that for tH NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

e Approximately 1-2 mg of solid 1,3,5-tri-tert-butylbenzene is finely ground with about 100-
200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

o The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
FTIR Spectroscopy Protocol:

e A background spectrum of the empty sample compartment or a pure KBr pellet is collected
to subtract atmospheric and instrumental interferences.

e The KBr pellet containing the sample is placed in the sample holder of the FTIR
spectrometer.
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e The infrared spectrum is recorded, typically in the range of 4000-400 cm~1, by co-adding
multiple scans to improve the signal-to-noise ratio.

Electron lonization Mass Spectrometry (EI-MS)

Sample Introduction:

» Asmall amount of the sample is introduced into the mass spectrometer, often via a direct
insertion probe or after separation by gas chromatography (GC).

e The sample is vaporized by heating in a high-vacuum source.
Mass Spectrometry Protocol:

e The gaseous sample molecules are bombarded with a beam of high-energy electrons
(typically 70 eV), causing ionization and fragmentation.

e The resulting positively charged ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o A detector records the abundance of each ion, generating a mass spectrum.

Data Interpretation and Structural Elucidation

The high degree of symmetry in 1,3,5-tri-tert-butylbenzene simplifies its spectroscopic
interpretation.

1H NMR: The spectrum is expected to show two singlets. The downfield singlet corresponds to
the three equivalent aromatic protons, while the upfield singlet with a larger integration value
represents the 27 equivalent protons of the three tert-butyl groups.

13C NMR: Due to the molecule's symmetry, only four distinct carbon signals are anticipated.
Two signals will appear in the aromatic region, corresponding to the three substituted and three
unsubstituted aromatic carbons. The other two signals in the aliphatic region arise from the
quaternary and methyl carbons of the tert-butyl groups.

Mass Spectrometry: The mass spectrum shows a clear molecular ion peak at m/z 246,
confirming the molecular weight of the compound.[1] The base peak at m/z 231 corresponds to
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the loss of a methyl group ([M-15]*), a common fragmentation pathway for tert-butyl substituted
compounds, resulting in a stable tertiary carbocation.[1] The peak at m/z 57 is characteristic of
the tert-butyl cation.[1]

Infrared Spectroscopy: The IR spectrum displays characteristic absorptions for a substituted
benzene ring and aliphatic C-H bonds. The strong C-H stretching bands just below 3000 cm~1
are indicative of the tert-butyl groups. The aromatic C=C stretching vibrations appear in the
1600-1480 cm~1 region. A strong absorption around 880 cm~! is characteristic of the out-of-
plane C-H bending of the isolated aromatic protons.

Visualizations

The following diagrams illustrate the logical relationships in the spectroscopic analysis of 1,3,5-
tri-tert-butylbenzene.

Molecular Structure

( ).

/ N\
/ \

S ectrosco cTechnlques

( ] C ] ) ( )
/ '/ Key Spectroscopic F&‘atures \

Two Singlets: Four Singlets: Molecular lon (m/z 246) Aliphatic C-H Stretch
- Aromatic Protons - 2 Aromatic Carbons Base Peak (m/z 231, [M-CHs]*) Aromatic C=C Stretch
- tert-Butyl Protons - 2 Aliphatic Carbons Fragment (m/z 57, [C(CH3)3]*) Isolated Ar-H Bend

Click to download full resolution via product page

Caption: Logical relationship between the molecular structure and its key spectroscopic
features.
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Caption: A generalized experimental workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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